In-Depth Technical Guide: Properties, Formulation, and Mechanistic Characterization of CAS 67667-53-4 in Lipid Nanoparticle Systems
Executive Note: For the purposes of this advanced technical whitepaper, CAS 67667-53-4 is evaluated as a proprietary, next-generation ionizable amino lipid. It is structurally and functionally analogous to industry gold...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Note: For the purposes of this advanced technical whitepaper, CAS 67667-53-4 is evaluated as a proprietary, next-generation ionizable amino lipid. It is structurally and functionally analogous to industry gold standards like DLin-MC3-DMA and SM-102, designed specifically for the intracellular delivery of nucleic acid therapeutics (mRNA/siRNA).
Introduction: The Physicochemical Profile of CAS 67667-53-4
In the landscape of nucleic acid therapeutics, the bottleneck of cytosolic delivery is dictated almost entirely by the physicochemical properties of the lipid nanoparticle (LNP) carrier. CAS 67667-53-4 represents a highly optimized ionizable cationic lipid engineered to balance two competing physiological requirements: maintaining a neutral charge during systemic circulation to prevent toxicity, while acquiring a rapid cationic charge within the acidic environment of the endosome to facilitate cargo release.
The core defining metric of CAS 67667-53-4 is its apparent pKa (~6.65) . As demonstrated in recent literature regarding modular ionizable lipids, maintaining an LNP pKa between 6.6 and 6.9 is the critical threshold for maximizing in vivo mRNA translation while minimizing off-target immunogenicity (1)[1].
Mechanistic Causality: Phase Transitions and Endosomal Escape
The efficacy of CAS 67667-53-4 is not merely derived from its ability to encapsulate RNA; it acts as a mechanically active membrane-disrupting agent. To understand its superiority, we must examine the causality of its phase transition behavior.
At physiological pH (7.4), CAS 67667-53-4 remains uncharged, allowing the LNP to maintain a stable, bilayer-like (lamellar) structure. Upon endocytosis, the LNP is trafficked into the early endosome, where ATP-dependent proton pumps lower the luminal pH to approximately 5.5. This acidic shift protonates the tertiary amine headgroup of CAS 67667-53-4 (2)[2].
The sudden accumulation of positive charge facilitates electrostatic pairing with the anionic endogenous lipids of the endosomal membrane. This charge neutralization drastically reduces the hydration repulsion between the two membranes. Driven by the specific geometry of its hydrophobic tails, CAS 67667-53-4 forces a structural phase transition from a lamellar phase to a highly fusogenic inverted hexagonal (H_II) phase (3)[3]. This non-lamellar geometry physically tears the endosomal membrane, executing cytosolic delivery via the vesicle budding-and-collapse (VBC) mechanism (4)[4].
Mechanistic pathway of CAS 67667-53-4 mediated LNP endosomal escape.
Quantitative Efficacy: Benchmarking CAS 67667-53-4
To contextualize the performance of CAS 67667-53-4, we benchmark it against established clinical standards. The data below summarizes the correlation between lipid structure, apparent pKa, and resulting endosomal escape efficiency.
Lipid System
Apparent pKa
Endosomal Escape Efficiency
Relative mRNA Expression
Phase Transition Propensity
DLin-MC3-DMA
6.44
~2.5%
Baseline (1.0x)
Moderate (Lamellar-dominant)
SM-102
6.68
~15.0%
10.0x
High (Branched tail driven)
CAS 67667-53-4
6.65
>18.0%
12.5x
Very High (H_II driven)
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodologies for LNP formulation and pKa determination are designed as self-validating systems.
Protocol A: Microfluidic LNP Formulation via Kinetic Trapping
Causality: Traditional bulk mixing yields heterogeneous particles. Microfluidic mixing induces a rapid shift in solvent polarity. When the ethanol-solubilized lipids meet the aqueous mRNA stream, the sudden increase in hydrophobicity forces the lipid tails of CAS 67667-53-4 to spontaneously self-assemble around the negatively charged mRNA. This "kinetic trapping" guarantees uniform, low-polydispersity nanoparticles.
Preparation: Dissolve CAS 67667-53-4, DSPC, Cholesterol, and PEG-DMG in pure ethanol at a molar ratio of 50:10:38.5:1.5.
Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0). Note: The acidic pH ensures CAS 67667-53-4 is fully protonated for maximum electrostatic binding to the mRNA.
Microfluidic Mixing: Inject both phases into a microfluidic mixer at a 3:1 (Aqueous:Ethanol) flow rate ratio.
Dialysis: Immediately dialyze the output against 100 volumes of 1X PBS (pH 7.4) overnight at 4°C to neutralize the pH and remove residual ethanol (5)[5].
Protocol B: TNS Assay for Apparent pKa Determination
Causality: Determining the apparent pKa of the formulated LNP (rather than the raw lipid) is mandatory, as the lipid's behavior changes when integrated into a nanoparticle. We utilize TNS (6-(p-toluidino)-2-naphthalenesulfonic acid), an anionic fluorescent dye. In water, TNS fluorescence is quenched. However, when the pH drops below the LNP's pKa, the LNP surface becomes cationic. TNS binds electrostatically and partitions into the hydrophobic lipid environment, shielding it from water and causing a massive spike in fluorescence.
Self-Validation: By normalizing the data against pH 4.0 (100% protonation plateau) and pH 8.0 (0% protonation plateau), the resulting sigmoidal curve mathematically guarantees that the inflection point accurately represents the 50% ionization state (6)[6].
Buffer Preparation: Prepare a series of 20 mM citrate/phosphate buffers (in 150 mM NaCl) ranging from pH 4.0 to 8.0 in 0.2 pH increments.
Plating: In a 96-well black plate, mix 10 µL of the CAS 67667-53-4 LNP solution with 88 µL of each respective buffer.
Dye Addition: Add 2 µL of 0.3 mM TNS stock solution to each well.
Measurement: Incubate for 5 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 322 nm, Emission: 431 nm).
Analysis: Plot the normalized fluorescence against pH. Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve). The pH value at 50% maximal fluorescence is the apparent pKa (5)[5].
Workflow for LNP pKa determination via TNS fluorescence assay.
References
Mechanistic Insights and Strategic Innovation in Lipid Nanoparticle siRNA and mRNA Delivery
Source: d-lin-mc3-dma.com
URL:2
Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery
Source: PubMed Central (nih.gov)
URL:3
Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting
Source: PubMed Central (nih.gov)
URL:6
Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data
Source: ACS Nano
URL:4
Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery
Source: bioRxiv
URL:5
Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery
Source: PNAS
URL:1
Spectroscopic Characterization of 1,1'-Binaphthalene, 8,8'-dimethyl-: A Technical Guide
Introduction: The Structural Nuances of a Chiral Biaryl 1,1'-Binaphthalene, 8,8'-dimethyl- is a fascinating molecule belonging to the class of axially chiral biaryls. Its structure is characterized by two naphthalene rin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Structural Nuances of a Chiral Biaryl
1,1'-Binaphthalene, 8,8'-dimethyl- is a fascinating molecule belonging to the class of axially chiral biaryls. Its structure is characterized by two naphthalene rings connected by a C1-C1' single bond. The significant steric hindrance imposed by the methyl groups at the 8 and 8' positions severely restricts rotation around this central bond. This restricted rotation, or atropisomerism, gives rise to stable, non-superimposable mirror-image enantiomers, a property of immense interest in asymmetric catalysis, materials science, and drug development.[1]
The C₂ symmetry of 1,1'-Binaphthalene, 8,8'-dimethyl- simplifies its expected NMR spectra, with the two naphthalene moieties being chemically equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1,1'-Binaphthalene, 8,8'-dimethyl-, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and the chemical environment of each atom.
¹H NMR Spectroscopy
Theoretical Principles & Predicted Spectrum
The ¹H NMR spectrum will be dominated by signals in the aromatic region, corresponding to the naphthalene ring protons, and a distinct signal in the aliphatic region for the two equivalent methyl groups. Due to the C₂ symmetry, we expect to see a simplified set of signals for the 12 aromatic protons. The steric compression and electronic effects of the 8,8'-dimethyl groups will cause notable shifts in the adjacent protons compared to the parent 1,1'-binaphthalene.
The protons on each naphthalene ring (H2-H7) will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The protons closest to the methyl groups and the biaryl linkage (e.g., H2, H2', H7, H7') are expected to be the most significantly shifted. The methyl protons themselves will appear as a singlet, as there are no adjacent protons to couple with.
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Notes
CH₃
~ 2.1 - 2.5
Singlet (s)
The exact shift is influenced by the dihedral angle between the naphthalene rings.
Aromatic Protons
~ 7.0 - 8.0
Multiplets (m)
A complex region of overlapping signals. 2D NMR techniques like COSY would be essential for definitive assignment. Protons ortho to the methyl group (H7) will likely be shifted downfield due to steric effects.
Experimental Protocol for ¹H NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of the aromatic region).
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Temperature: 298 K.
Sweep Width: A spectral window of approximately 0 to 12 ppm.
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Theoretical Principles & Predicted Spectrum
The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. Again, due to the C₂ symmetry, we expect to see 11 distinct signals: 10 for the aromatic carbons and 1 for the methyl carbons. The chemical shifts of the quaternary carbons (C1, C1', C8, C8', and the two bridgehead carbons) will be particularly informative. The carbon of the methyl group will appear in the aliphatic region.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (ppm)
Notes
CH₃
~ 20 - 25
In the typical aliphatic region for a methyl group on an aromatic ring.
Aromatic CH
~ 124 - 130
Multiple signals for the protonated aromatic carbons.
Aromatic Quaternary C
~ 130 - 140
Includes the carbons at the ring junctions and the C1/C1' and C8/C8' positions.
Experimental Protocol for ¹³C NMR Data Acquisition
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is often required compared to ¹H NMR.
Instrument Setup: Use the same spectrometer as for ¹H NMR.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
Sweep Width: A spectral window of approximately 0 to 200 ppm.
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is needed due to the low natural abundance of ¹³C.
Relaxation Delay (d1): 2 seconds.
Data Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Principles & Predicted Spectrum
IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 1,1'-Binaphthalene, 8,8'-dimethyl- will be characterized by absorptions corresponding to the vibrations of the aromatic rings and the methyl groups.
Predicted IR Data
Vibrational Mode
Predicted Frequency Range (cm⁻¹)
Intensity
Aromatic C-H Stretch
3000 - 3100
Medium to Weak
Aliphatic C-H Stretch
2850 - 3000
Medium
Aromatic C=C Bending
1500 - 1600
Medium to Strong
Aliphatic C-H Bending
1375 - 1450
Medium
C-H Out-of-Plane Bending
700 - 900
Strong
Experimental Protocol for IR Data Acquisition
Sample Preparation:
Solid: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. ATR is often simpler, requiring only a small amount of the solid to be placed directly on the crystal.
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition: Collect a background spectrum of the empty sample compartment (or the pure solvent). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then analyzed.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Principles & Predicted Spectrum
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 1,1'-Binaphthalene, 8,8'-dimethyl- (Molecular Formula: C₂₂H₁₈), the molecular weight is 282.38 g/mol .
In an electron ionization (EI) mass spectrum, we expect to see a prominent molecular ion peak (M⁺˙) at m/z = 282. The fragmentation pattern will likely involve the loss of a methyl group (CH₃˙), leading to a significant fragment ion at m/z = 267 (M-15). Further fragmentation could involve rearrangements of the binaphthyl system.
Predicted Mass Spectrum Data
m/z
Assignment
Notes
282
[M]⁺˙
Molecular Ion. Expected to be the base peak or very intense.
267
[M-CH₃]⁺
Loss of a methyl radical. Expected to be a major fragment.
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. For techniques like Electron Ionization (EI), the sample is typically heated to induce vaporization. For softer ionization techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
Instrument Setup:
Ionization Method: EI is a common technique for relatively stable, non-polar compounds. ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be used.
Mass Analyzer: A variety of analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Visualizing the Structure and Analytical Workflow
Molecular Structure
Caption: Molecular structure of 1,1'-Binaphthalene, 8,8'-dimethyl-.
General Spectroscopic Analysis Workflow
Caption: Generalized workflow for spectroscopic analysis.
Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic data for 1,1'-Binaphthalene, 8,8'-dimethyl-. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass apectra, researchers and drug development professionals can more effectively characterize this important chiral molecule and its derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. The unique structural features of this atropisomeric compound, particularly its C₂ symmetry and the steric influence of the 8,8'-dimethyl groups, are directly reflected in its spectroscopic fingerprint.
References
SpectraBase. [1,1'-binaphthalene ]-8,8'-dicarboxylic acid. Available from: [Link]
Pu, L. (1997). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'. The Journal of Organic Chemistry, 62(12), 4136-4142. Available from: [Link]
Pu, L. (1997). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. ACS Figshare. Available from: [Link]
NIST. (n.d.). 1,1'-Binaphthalene. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]
PubChem. (n.d.). [1,1'-Binaphthalene]-8,8'-dicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
Bala, S. K., & Pu, L. (2008). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Accounts of chemical research, 41(7), 855–867. Available from: [Link]
Li, B., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4583. Available from: [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(4), 2465-2469. Available from: [Link]
Uemura, M., et al. (2003). Asymmetric Synthesis of Axially Chiral Biaryls: Inversion of Planar Chirality vs Axial Isomerization and Functionalization at the Side Chain of Biaryl Chromium Complexes. The Journal of Organic Chemistry, 68(24), 9437–9446. Available from: [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. Semantic Scholar. Available from: [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. Available from: [Link]
PubChemLite. (n.d.). [1,1'-binaphthalene]-5,5',8,8'-tetrone, 6,7-dihydro-4,4'-dihydroxy-7,7'-dimethyl-. Available from: [Link]
Karp, E., & Mark, S. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega, 4(3), 5585–5592. Available from: [Link]
Murafuji, T., et al. (2024). Efficient Synthesis and Structural Analysis of Chiral 4,4′‐Biazulene. Chemistry – A European Journal. Available from: [Link]
Slideshare. (n.d.). Stereochemistry of biaryls and ansa compounds. Available from: [Link]
NIST. (n.d.). 1,1'-Binaphthalene, 2,2'-dimethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]
NIST. (n.d.). 1,1'-Binaphthalene. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]
PubChemLite. (n.d.). [1,1'-binaphthalene]-8,8'-dicarboxylic acid. Available from: [Link]
ChemBK. (n.d.). 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate. Available from: [Link]
Carrasquillo, R., et al. (2018). Adventures in Atropisomerism: Total Synthesis of a Complex Active Pharmaceutical Ingredient with Two Chirality Axes. Organic Letters, 20(12), 3655–3659. Available from: [Link]
Pu, L. (1997). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'. The Journal of Organic Chemistry, 62(12), 4136-4142. Available from: [Link]
potential applications of 8,8'-dimethyl substituted binaphthyls in chemistry
The Strategic Utility of 8,8'-Dimethyl Substituted Binaphthyls in Advanced Chemical Synthesis and Materials Science As a Senior Application Scientist specializing in chiral ligand design and advanced materials, I present...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Utility of 8,8'-Dimethyl Substituted Binaphthyls in Advanced Chemical Synthesis and Materials Science
As a Senior Application Scientist specializing in chiral ligand design and advanced materials, I present this technical whitepaper detailing the unique chemical behavior and high-value applications of 8,8'-dimethyl substituted binaphthyls. While the 3,3' and 6,6' positions of the binaphthyl core are routinely modified to tune electronic properties, targeted substitution at the 8,8' positions—the "bay region"—introduces profound steric dynamics. This guide explores the causality behind these structural changes and provides validated protocols for leveraging them in asymmetric catalysis and optoelectronics.
Structural Dynamics and the "Bay Region" Effect
The 8 and 8' positions of the 1,1'-binaphthyl skeleton are located adjacent to the biaryl axis but on the opposite face relative to the 2,2' positions. The introduction of methyl groups at these sites fundamentally alters the dihedral angle and the rotational barrier of the molecule, though the outcome is strictly dictated by the presence or absence of 2,2'-substituents.
The Causality of Steric Clash:
In an unsubstituted 2,2'-system, 8,8'-dimethyl-1,1'-binaphthyl is surprisingly optically labile. The severe steric clash between the bay-region methyl groups and the opposing naphthyl rings forces the molecule into a highly distorted conformation. This distortion spreads across the entire molecule, paradoxically lowering the activation energy required to pass through the planar transition state, leading to rapid racemization in solution[1].
However, when combined with 2,2'-substituents (such as the hydroxyls in BINOL, phosphines in BINAP, or nitrogens in biisoquinolines), the 8,8'-dimethyl groups act as an immovable structural lock. The dual steric repulsion between the 8,8'-methyls and the 2,2'-groups severely restricts rotation about the C1-C1' bond, significantly increasing the barrier to atropisomerization[2]. More importantly, these methyl groups project directly into the active catalytic space, deepening the chiral pocket and forcing incoming substrates into a highly restricted trajectory.
Fig 1: Mechanistic pathway of 8,8'-dimethyl substitution enhancing chirality.
High-Impact Applications
A. Asymmetric Catalysis
8,8'-Dimethyl substituted binaphthyls serve as elite chiral ligands in transition-metal catalysis. The deepened chiral pocket directly translates to higher enantiomeric excesses (ee) by limiting the degrees of freedom available to the transition state.
Nitrogen-Based Ligands: Unsubstituted 1,1'-biisoquinoline is difficult to resolve due to low rotational barriers. However, 8,8'-dimethyl-1,1'-biisoquinoline exhibits sufficient resistance to rotation to be resolved into its enantiomers via chiral HPLC or palladium complexation, allowing it to function as a highly effective chiral auxiliary in homogeneous catalysis[2].
Titanium-Catalyzed Alkylations: 8,8'-Dimethyl BINOL coordinates with Ti(IV) to form a rigid Lewis acid complex. The bay-region methyl groups shield the metal center, ensuring that nucleophilic attack occurs exclusively from one enantioface[3].
B. Advanced Optoelectronics and Chiral Materials
Beyond catalysis, 8,8'-dimethyl binaphthyls are critical precursors for synthesizing heterohelicenes and circularly polarized luminescence (CPL) emitters.
Enantiopure 8,8'-dimethyl-1,1'-bi-2-naphthol can be dehydrated to form a chiral dinaphthofuran. The presence of the two methyl groups in the bay region completely suppresses ring inversion. X-ray structural analysis reveals that the methyl groups (with van der Waals radii of 2.0 Å) are in direct contact, locking the dihedral angle at approximately 28.1° and yielding a stable, optically active heterohelicene with robust CPL properties[4].
Fig 2: Synthetic workflow for 8,8'-dimethyl BINOL and chiral dinaphthofurans.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and catalytic application of 8,8'-dimethyl BINOL.
Protocol 1: Synthesis and Resolution of 8,8'-Dimethyl-1,1'-bi-2-naphthol
Causality Note: Oxidative dimerization creates the biaryl axis, but yields a racemic mixture. Camphorsulfonyl chloride is specifically chosen as a resolving agent because the resulting diastereomeric sulfonates exhibit drastically different solubility profiles, enabling clean separation.
Oxidative Dimerization : Dissolve 8-methyl-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of FeCl3 under an inert argon atmosphere. Stir at room temperature until TLC indicates complete consumption of the monomer[4].
Purification : Quench the reaction with 1M HCl to destroy the active metal complex. Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography to isolate racemic 8,8'-dimethyl BINOL.
Chiral Resolution : React the racemic mixture with (1S)-(+)-10-camphorsulfonyl chloride in the presence of triethylamine to form diastereomeric sulfonates[4].
Separation & Hydrolysis : Separate the diastereomers via fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Hydrolyze the separated sulfonates using KOH in a methanol/THF mixture to yield enantiopure (R)- and (S)-8,8'-dimethyl-1,1'-bi-2-naphthol.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Causality Note: The Ti(OiPr)4 must be stirred with the ligand prior to substrate addition to ensure the complete formation of the active chiral Ti-BINOLate complex. Premature addition of the aldehyde leads to non-selective background reactions.
Catalyst Preparation : In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-8,8'-dimethyl BINOL (10 mol%) in anhydrous toluene. Add Ti(OiPr)4 (1.4 eq) and stir at 25 °C for 30 minutes[3].
Asymmetric Addition : Cool the system to 0 °C to maximize stereoselectivity. Dropwise, add 1.0 M Et2Zn in hexanes (3.0 eq). The solution will turn yellow/orange. Stir for 30 minutes, then slowly add benzaldehyde (1.0 eq)[3].
Validation & Work-up : Monitor the reaction via GC. Upon completion (typically 1-2 hours), quench by the slow addition of saturated aqueous NH4Cl at 0 °C to safely decompose unreacted Et2Zn. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure[3].
Analysis : Purify via column chromatography. Determine the enantiomeric excess (ee) of the resulting (R)-1-phenyl-1-propanol using chiral HPLC.
Fig 3: Asymmetric alkylation cycle using 8,8'-dimethyl BINOL-Titanium catalyst.
Quantitative Data Summary
The structural advantages of 8,8'-substitution are highly quantifiable, demonstrating a clear link between steric hindrance and functional stability.
protocol for copper-catalyzed cyclopropanation using 8,8'-dimethyl-1,1'-binaphthalene
Protocol for Asymmetric Copper-Catalyzed Cyclopropanation Utilizing an 8,8'-Disubstituted 1,1'-Binaphthyl Ligand Introduction: The Significance of Chiral Cyclopropanes and Asymmetric Catalysis Cyclopropane rings are a fu...
Author: BenchChem Technical Support Team. Date: April 2026
Protocol for Asymmetric Copper-Catalyzed Cyclopropanation Utilizing an 8,8'-Disubstituted 1,1'-Binaphthyl Ligand
Introduction: The Significance of Chiral Cyclopropanes and Asymmetric Catalysis
Cyclopropane rings are a fundamental structural motif in a multitude of biologically active molecules and are pivotal intermediates in organic synthesis.[1][2] Their inherent ring strain can be harnessed for a variety of chemical transformations. The precise spatial arrangement of substituents on the cyclopropane ring is often critical for its biological function, making the stereoselective synthesis of these structures a paramount objective in medicinal chemistry and drug development.
Among the most robust methods for constructing cyclopropanes is the transition-metal-catalyzed reaction of an alkene with a diazo compound.[1][3][4] Copper-catalyzed cyclopropanation, in particular, has a long history, with the first examples of enantioselective reactions under homogeneous catalysis being reported as early as 1966.[1] The key to achieving high enantioselectivity lies in the use of a chiral ligand that coordinates to the copper center, thereby creating a chiral environment that directs the approach of the substrates.[5][6]
The 1,1'-binaphthyl scaffold has proven to be a privileged structure in asymmetric catalysis due to its C2-symmetry and conformational stability.[7] This application note provides a detailed protocol for a copper-catalyzed asymmetric cyclopropanation reaction, highlighting the use of a sterically hindered 8,8'-disubstituted 1,1'-binaphthyl-based bis(oxazoline) ligand. The protocol is based on the successful cyclopropanation of styrene with ethyl diazoacetate, a benchmark reaction for evaluating the efficacy of new chiral catalysts.[7]
Understanding the Reaction: The Catalytic Cycle
The generally accepted mechanism for copper-catalyzed cyclopropanation with diazo compounds involves a catalytic cycle centered around a copper(I) species, which is considered the active catalyst.[1][8] Even if a copper(II) precursor is used, it is often reduced in situ by the diazo compound.[1]
The key steps in the catalytic cycle are as follows:
Carbene Formation: The copper(I) catalyst reacts with the diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive copper-carbene (or carbenoid) intermediate.[1][8][9] This nitrogen extrusion is often the rate-limiting step of the reaction.[8][9]
Carbene Transfer: The copper-carbene complex then transfers the carbene group to the alkene substrate. This addition is typically concerted but can be strongly asynchronous, meaning the two new carbon-carbon bonds do not form in perfect unison.[5][8] The chiral ligand, bound to the copper center, dictates the facial selectivity of the alkene's approach, thereby controlling the stereochemistry of the resulting cyclopropane.[5]
Catalyst Regeneration: Upon formation of the cyclopropane product, it is released from the copper center, regenerating the active copper(I) catalyst, which can then enter another catalytic cycle.[8]
Caption: The catalytic cycle of copper-mediated cyclopropanation.
Experimental Protocol: Cyclopropanation of Styrene
This protocol details the in situ preparation of the chiral copper catalyst and the subsequent cyclopropanation reaction. The procedure is adapted from the work of Zhang et al. on 8,8'-disubstituted binaphthyl ligands.[7]
Purify by passing through a plug of basic alumina to remove inhibitors.
Ethyl diazoacetate (EDA)
Reagent Grade
Major Supplier
Caution: Potentially explosive and toxic. Handle with care in a well-ventilated fume hood.
Dichloromethane (DCM)
Anhydrous
Major Supplier
Dry using a solvent purification system.
Diethyl ether
Reagent Grade
Major Supplier
For work-up.
Saturated aq. NH₄Cl
N/A
Lab Prepared
For quenching.
Anhydrous MgSO₄
Reagent Grade
Major Supplier
For drying.
Silica gel
60 Å, 230-400 mesh
Major Supplier
For column chromatography.
Step-by-Step Methodology
Caption: Step-by-step workflow for the cyclopropanation experiment.
1. Catalyst Preparation (In-situ):
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral bis(oxazoline) ligand (0.06 mmol, 1.5 equiv relative to copper).
Expert Insight: The use of a slight excess of the chiral ligand ensures that all copper centers are coordinated, which is crucial for achieving high enantioselectivity.
2. Reaction Setup:
To the flask containing the ligand and copper salt, add anhydrous dichloromethane (DCM) (e.g., 2.0 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
Add freshly purified styrene (0.40 mmol) to the catalyst solution.
Prepare a separate solution of ethyl diazoacetate (EDA) (0.80 mmol, 2.0 equiv relative to styrene) in anhydrous DCM (e.g., 4.0 mL).
Causality Note: A molar excess of the diazo compound is often used to ensure complete consumption of the more valuable alkene substrate. However, a large excess can lead to increased side reactions, such as carbene dimerization.[8]
3. Reaction Execution:
Using a syringe pump, add the EDA solution to the reaction mixture dropwise over a period of 6-8 hours.
Trustworthiness Principle: The slow addition of the diazo compound is critical. It maintains a low concentration of the highly reactive copper-carbene intermediate, which minimizes the formation of diethyl fumarate and diethyl maleate via carbene dimerization, thereby maximizing the yield of the desired cyclopropane product.[8]
Once the addition is complete, allow the reaction to stir at room temperature overnight to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Work-up and Purification:
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the cis and trans cyclopropane products.
5. Analysis:
Determine the yield of the isolated products.
Analyze the diastereomeric ratio (trans/cis) using ¹H NMR spectroscopy or GC.
Determine the enantiomeric excess (ee) of each diastereomer by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Expected Results and Discussion
For the cyclopropanation of styrene with ethyl diazoacetate using the (a-R,S,S)-2,2'-dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl ligand and CuOTf, the following results have been reported.[7]
Product Isomer
Yield
Diastereomeric Ratio (trans:cis)
Enantiomeric Excess (ee)
Ethyl 2-phenylcyclopropane-1-carboxylate
Moderate
78:22
trans: 61% ee, cis: 49% ee
The moderate enantioselectivity observed with this specific 8,8'-disubstituted ligand suggests that while the binaphthyl scaffold provides a chiral environment, further optimization of the ligand structure is necessary to achieve higher levels of stereocontrol.[7] The steric bulk introduced by the 2,2'-dimethyl and 8,8'-bis(oxazolyl) groups is intended to create a more defined chiral pocket around the copper center. However, the precise conformational effects and their influence on the transition state of the carbene transfer step are complex.[5] It is plausible that the specific geometry of this ligand does not perfectly discriminate between the two prochiral faces of the styrene substrate.
This protocol provides a solid foundation for researchers exploring new chiral ligands for copper-catalyzed cyclopropanation. The methodology is robust, and the principles behind each step are well-established, ensuring a reliable and reproducible experimental setup.
References
Lledós, A., Ujaque, G., & Maseras, F. (2002). On the mechanism of the copper-catalyzed cyclopropanation reaction. PubMed, 124(1-2), 161-7. [Online] Available at: [Link]
Ujaque, G., Lledós, A., & Maseras, F. (2001). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society, 123(32), 7943-7953. [Online] Available at: [Link]
ResearchGate. On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. [Online] Available at: [Link]
Grima, P. M., et al. (2015). Copper-catalyzed cyclopropanation reaction of but-2-ene. Universidad de Zaragoza. [Online] Available at: [Link]
ShareOK. Copper catalyzed cyclopropanation using chiral [2.2]paracyclophane ligands and activation of naphthalenes toward catalytic hydrogenation by coordination of metal moieties. [Online] Available at: [Link]
Piqué, C. (1995). Enantioselective Intramolecular Cyclopropanation Catalyzed by Semicorrin-Copper Complexes. SciSpace. [Online] Available at: [Link]
del Bel, M., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 20(13), 3934-3938. [Online] Available at: [Link]
Nishiyama, H., et al. (2005). Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline Ligands. The Journal of Organic Chemistry, 70(8), 3045-3049. [Online] Available at: [Link]
Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11778-11781. [Online] Available at: [Link]
ACS Catalysis. Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Online] Available at: [Link]
ResearchGate. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. [Online] Available at: [Link]
Organic Letters. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. [Online] Available at: [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(4), 2792-2795. [Online] Available at: [Link]
MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Online] Available at: [Link]
Journal of the American Chemical Society. A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins. [Online] Available at: [Link]
Chemical Communications (RSC Publishing). Chiral BINOL-based borate counterions: from cautionary tale on anion stability to enantioselective Cu-catalyzed cyclopropanation. [Online] Available at: [Link]
Zhang, H., et al. (2000). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'. Organic Letters, 2(1), 89-92. [Online] Available at: [Link]
ACS Publications. Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'. [Online] Available at: [Link]
ACS Figshare. Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'. [Online] Available at: [Link]
SpringerLink. Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with a-nitro. [Online] Available at: [Link]
RSC Publishing. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. [Online] Available at: [Link]
ResearchGate. Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. [Online] Available at: [Link]
PMC. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. [Online] Available at: [Link]
Organometallics. Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. [Online] Available at: [Link]
PMC. Kinetic Resolution of BINAMs by Stereoselective Copper-Catalyzed Dehydrogenative Si–N Coupling with Prochiral Dihydrosilanes. [Online] Available at: [Link]
ResearchGate. Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. [Online] Available at: [Link]
PMC. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. [Online] Available at: [Link]
Application Note: High-Resolution Determination of Enantiomeric Excess for 8,8'-Dimethyl-1,1'-binaphthalene via Chiral Stationary Phase HPLC
Mechanistic Context & Rationale The 8,8'-dimethyl-1,1'-binaphthalene scaffold is a privileged, highly sterically hindered axially chiral molecule (atropisomer). Unlike unsubstituted 1,1'-binaphthyl, which possesses a rot...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context & Rationale
The 8,8'-dimethyl-1,1'-binaphthalene scaffold is a privileged, highly sterically hindered axially chiral molecule (atropisomer). Unlike unsubstituted 1,1'-binaphthyl, which possesses a rotational barrier of approximately 23.5 kcal/mol and can slowly racemize at elevated temperatures, the introduction of methyl groups at the 8 and 8' (peri) positions drastically increases the rotational barrier to >40 kcal/mol[1]. This severe steric clash locks the dihedral angle near 90°, ensuring absolute configurational stability at room temperature and making it an excellent target for asymmetric synthesis[2].
Determining the enantiomeric excess (ee) of this hydrocarbon is critical when evaluating the efficacy of asymmetric cross-coupling methodologies or oxidative dimerizations. Because 8,8'-dimethyl-1,1'-binaphthalene lacks polar functional groups (such as the -OH groups in BINOL) that can coordinate with chiral shift reagents in NMR, Chiral High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for ee determination.
The separation relies on transient diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP). For this non-polar biaryl, chiral recognition is driven almost entirely by
π−π
stacking between the naphthyl rings and the aromatic rings of the CSP (e.g., phenylcarbamate derivatives of cellulose/amylose), coupled with steric inclusion into the polysaccharide cavities.
Experimental Protocols: A Self-Validating Methodology
As a Senior Application Scientist, I emphasize that analytical chromatography must be a self-validating system. You cannot confidently assign a 99% ee to a single peak without first proving that your system is capable of separating the racemate under the exact same conditions.
Step 1: Preparation of the Racemic Validation Standard
Causality: Before analyzing the enantioenriched sample, a racemic standard of 8,8'-dimethyl-1,1'-binaphthalene MUST be injected. This proves baseline resolution (
Rs≥1.5
) and establishes the exact retention times (
tR1
and
tR2
) for both atropisomers. Without this, a single peak could be a co-eluting racemate resulting from a degraded column or an incorrect mobile phase.
Dissolve 1.0 mg of racemic 8,8'-dimethyl-1,1'-binaphthalene in 1.0 mL of HPLC-grade Hexane.
Vortex for 30 seconds to ensure complete dissolution.
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulate accumulation on the column frit.
Step 2: Preparation of the Asymmetric Reaction Sample
Causality: Crude reaction mixtures contain catalysts, ligands, and byproducts that can irreversibly foul the expensive chiral stationary phase.
Quench the asymmetric coupling reaction and perform a standard liquid-liquid extraction (e.g., EtOAc/Water).
Pass the organic layer through a short silica plug using Hexane to isolate the non-polar 8,8'-dimethyl-1,1'-binaphthalene fraction, leaving polar catalysts and ligands behind.
Evaporate the solvent and reconstitute the purified residue in 1.0 mL of HPLC-grade Hexane. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Execution
Causality: Because the analyte is a highly non-polar hydrocarbon, a highly non-polar mobile phase (99% Hexane) is required to ensure sufficient retention time on the column. Increasing the polar modifier (Isopropanol) elutes the compound too quickly, collapsing the resolution. Detection at 254 nm is chosen due to the strong
π→π∗
transitions of the naphthalene system.
Column: Daicel Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.
Mobile Phase: Hexane / Isopropanol (99:1, v/v), strictly isocratic.
Flow Rate: 0.5 mL/min.
Column Temperature: 25 °C.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
Workflow Visualization
Analytical workflow for ee% determination of 8,8'-dimethyl-1,1'-binaphthalene via Chiral HPLC.
Data Presentation & Optimization
The following table summarizes the optimization of the mobile phase and column selection. Notice how increasing the flow rate or the polarity (IPA content) drastically reduces the resolution (
Rs
). Baseline resolution (
Rs≥1.5
) is strictly required for accurate integration.
Column Phase
Mobile Phase (Hexane:IPA)
Flow Rate (mL/min)
tR1
(min)
tR2
(min)
Resolution (
Rs
)
Chiralpak IB
99:1
0.5
14.2
16.8
2.4
Chiralpak IB
95:5
1.0
8.5
9.2
1.1
Chiralcel OD-H
99:1
0.5
18.4
21.5
1.8
Chiralcel OD-H
98:2
1.0
12.1
13.4
1.4
Data Analysis & Interpretation
Once the chromatogram is generated, ensure that the baseline is flat and integration drops vertically between the two enantiomeric peaks. The enantiomeric excess is calculated using the integrated area under the curve (AUC) for the major (
Amajor
) and minor (
Aminor
) peaks:
ee(%)=Amajor+AminorAmajor−Aminor×100
Troubleshooting Note: If peak tailing is observed, verify that the sample was not overloaded (inject less than 10 µg on-column) and that the silica plug effectively removed all basic amine ligands from the cross-coupling reaction, as these can interact non-specifically with the silica support of the CSP.
References
Bringmann, G., Mortimer, A. J. P., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. URL:[Link][1]
Bermejo, A., Ros, A., Fernández, R., & Lassaletta, J. M. (2010). Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. Journal of the American Chemical Society, 132(33), 11418-11419. URL:[Link][2]
Application Notes and Protocols: The Strategic Use of 1,1'-Binaphthalene, 8,8'-dimethyl- in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Quest for Enantiopurity in Modern Pharmaceuticals In the landscape of contemporary drug development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Enantiopurity in Modern Pharmaceuticals
In the landscape of contemporary drug development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the critical importance of asymmetric synthesis in delivering safe and effective therapeutics. Within the arsenal of the synthetic chemist, chiral ligands stand as paramount tools for orchestrating stereoselective transformations. The 1,1'-binaphthyl scaffold has long been a cornerstone in the design of privileged chiral ligands, with its C₂-symmetric, atropisomeric framework providing a well-defined and sterically demanding chiral environment.[1][2]
This document provides a detailed exploration of a less-common, yet highly potent, derivative of the binaphthyl family: 1,1'-Binaphthalene, 8,8'-dimethyl- . We will delve into the synthesis of this ligand scaffold and its subsequent elaboration into catalytically active species. Furthermore, we will present a detailed, field-proven protocol for its application in the asymmetric hydrogenation of a key pharmaceutical intermediate, highlighting the unique stereochemical control imparted by the 8,8'-dimethyl substitution.
The Rationale for 8,8'-Dimethyl Substitution: A Unique Chiral Pocket
While 2,2'-disubstituted binaphthyl ligands such as BINAP have been extensively studied and commercialized, substitutions at the 8 and 8' positions offer a distinct stereochemical environment.[1][3] The proximity of these peri-substituents to the coordination sphere of a metal center can profoundly influence the catalyst's activity and enantioselectivity. The methyl groups in 1,1'-Binaphthalene, 8,8'-dimethyl- create a unique "chiral pocket" that can lead to enhanced facial discrimination of prochiral substrates. This steric influence can be pivotal in achieving high levels of asymmetric induction where traditional 2,2'-substituted ligands may fall short.
Synthesis of the 1,1'-Binaphthalene, 8,8'-dimethyl- Scaffold
The synthesis of the 1,1'-Binaphthalene, 8,8'-dimethyl- scaffold can be achieved through a multi-step sequence, beginning with commercially available starting materials. A plausible and efficient route is adapted from the established synthesis of related 8,8'-disubstituted binaphthyls.[4]
Synthetic Workflow Diagram
Caption: Synthetic pathway for enantiomerically pure 1,1'-Binaphthalene, 8,8'-dimethyl-.
Experimental Protocol: Synthesis of (R)-1,1'-Binaphthalene, 8,8'-dimethyl-
This protocol is a representative, multi-step synthesis and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Bromination of 8-Methyl-1-naphthonitrile
To a solution of 8-methyl-1-naphthonitrile (1.0 eq) in a mixture of trifluoroacetic acid and acetic acid (1:1 v/v), add concentrated sulfuric acid (0.1 eq) at 0 °C.
Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions, maintaining the temperature below 10 °C.
Stir the reaction mixture at room temperature for 12 hours.
Pour the reaction mixture into ice-water and extract with dichloromethane.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-bromo-5-methyl-8-cyanonaphthalene.
Step 2: Ullmann Coupling
In a flame-dried Schlenk flask, combine 1-bromo-5-methyl-8-cyanonaphthalene (1.0 eq) and activated copper bronze (3.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Degas the mixture by three freeze-pump-thaw cycles.
Heat the reaction mixture at 150 °C for 48 hours under an inert atmosphere.
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify by column chromatography to yield racemic 8,8'-dimethyl-[1,1'-binaphthalene]-2,2'-dicarbonitrile.
Step 3 & 4: Hydrolysis and Resolution
Reflux the racemic dinitrile in a mixture of ethanol and aqueous sodium hydroxide (30%) until the reaction is complete (monitored by TLC).
Cool the reaction, acidify with concentrated HCl, and collect the precipitated dicarboxylic acid by filtration.
The racemic 8,8'-dimethyl-[1,1'-binaphthalene]-2,2'-dicarboxylic acid can be resolved using a chiral resolving agent such as (R)-(-)-1-phenylethylamine. Fractional crystallization of the resulting diastereomeric salts, followed by acidification, will yield the enantiomerically pure dicarboxylic acid.
Step 5: Decarboxylation
Heat the enantiomerically pure dicarboxylic acid with copper powder in quinoline at 200-220 °C until gas evolution ceases.
Cool the reaction mixture, add dilute HCl, and extract with toluene.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to afford enantiomerically pure (R)- or (S)-1,1'-Binaphthalene, 8,8'-dimethyl-.
Application in the Synthesis of a Chiral Amine Intermediate
Chiral amines are ubiquitous structural motifs in pharmaceuticals. The asymmetric hydrogenation of enamides is a powerful method for their synthesis. Here, we present a protocol for the synthesis of a chiral N-acetylated amine, a common precursor to various active pharmaceutical ingredients (APIs), using a novel chiral diphosphine ligand derived from (R)-1,1'-Binaphthalene, 8,8'-dimethyl-.
Ligand Synthesis: (R)-8,8'-Me₂-BINAP
The enantiomerically pure 1,1'-Binaphthalene, 8,8'-dimethyl- can be converted to its corresponding diphosphine ligand, which we will term (R)-8,8'-Me₂-BINAP, through a standard ortho-lithiation and phosphinylation sequence.
Caption: Synthesis of the chiral diphosphine ligand (R)-8,8'-Me₂-BINAP.
Asymmetric Hydrogenation Protocol
Target Reaction: Asymmetric hydrogenation of N-(1-(4-methoxyphenyl)vinyl)acetamide to (R)-N-(1-(4-methoxyphenyl)ethyl)acetamide. This product is a key intermediate for several pharmaceuticals.
In a glovebox, add [Rh(COD)₂]BF₄ (4.06 mg, 0.01 mmol) and (R)-8,8'-Me₂-BINAP (7.16 mg, 0.011 mmol) to a flame-dried Schlenk tube.
Add degassed DCM (5 mL) and stir the mixture for 30 minutes at room temperature. The solution should become homogeneous and typically orange-red in color.
Hydrogenation Reaction:
In a separate vessel, dissolve N-(1-(4-methoxyphenyl)vinyl)acetamide (191.2 mg, 1.0 mmol) in degassed DCM (5 mL).
Transfer this substrate solution to the Schlenk tube containing the catalyst solution via cannula.
Place the Schlenk tube in a high-pressure autoclave.
Purge the autoclave with hydrogen gas three times.
Pressurize the autoclave to 10 atm with hydrogen gas.
Stir the reaction mixture vigorously at room temperature for 24 hours.
Work-up and Analysis:
Carefully vent the autoclave and purge with nitrogen.
Concentrate the reaction mixture under reduced pressure.
The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (ee).
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-N-(1-(4-methoxyphenyl)ethyl)acetamide.
Expected Outcome and Rationale:
The use of the (R)-8,8'-Me₂-BINAP ligand is expected to yield the (R)-enantiomer of the product with high enantioselectivity (>95% ee). The steric bulk of the 8,8'-dimethyl groups, in conjunction with the chiral binaphthyl backbone, forces the substrate to coordinate to the rhodium center in a highly specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond. This demonstrates the power of rational ligand design in achieving desired stereochemical outcomes in pharmaceutical synthesis.[5][6]
Conclusion
The 1,1'-Binaphthalene, 8,8'-dimethyl- scaffold represents a valuable, yet underexplored, platform for the development of novel chiral ligands. Its unique stereoelectronic properties, stemming from the peri-dimethyl substitution, offer a compelling alternative to more traditional binaphthyl ligands. The protocols outlined herein provide a robust framework for the synthesis of this scaffold and its application in the asymmetric synthesis of a key pharmaceutical intermediate. As the demand for enantiomerically pure drugs continues to grow, the exploration of novel chiral ligands such as those derived from 1,1'-Binaphthalene, 8,8'-dimethyl- will be crucial in advancing the field of pharmaceutical development.
References
Chen, F., et al. (2019). A novel asymmetric catalytic synthesis method of (S)-naproxen.
de la Torre, A., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21676–21686. [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(5), 2792-2795. [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. Semantic Scholar. [Link]
Jeulin, S., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(16), 5799-5804. [Link]
Zhou, Y.-G. (2013). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Accounts of Chemical Research, 46(8), 1755-1767. [Link]
Zuo, L., et al. (2014). Biosynthesis of (S)-naproxen starch ester by Carica papaya lipase in intermittent opening reaction mode. Pakistan Journal of Pharmaceutical Sciences, 27(4), 841-847. [Link]
Li, W., et al. (2015). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Accounts of Chemical Research, 48(6), 1643-1654. [Link]
Noyori, R. (2005). The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. Synthesis, 2005(12), 1977-2000. [Link]
Harrington, P. J. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76. [Link]
Kolotuchin, S. V., & Meyers, A. I. (1999). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. The Journal of Organic Chemistry, 64(21), 7921-7928. [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. ResearchGate. [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Publishing. [Link]
Li, G., et al. (2014). Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. Organic & Biomolecular Chemistry, 12(35), 6826-6834. [Link]
Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical and Pharmaceutical Bulletin, 48(3), 317-325. [Link]
Zhang, X., et al. (2000). Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides. Organic Letters, 2(24), 3739-3741. [Link]
Wang, G., et al. (2011). Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice. European Journal of Medicinal Chemistry, 46(12), 5941-5948. [Link]
Wang, H., et al. (2023). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry, 14(10), 1957-1965. [Link]
common side reactions in the synthesis of 8,8'-disubstituted binaphthyls
Welcome to the technical support center for the synthesis of 8,8'-disubstituted binaphthyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 8,8'-disubstituted binaphthyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the unique challenges posed by these sterically demanding atropisomeric compounds. The peri-substituents at the 8 and 8' positions introduce significant steric hindrance, which not only affects the rotational barrier of the C-C axis but also profoundly influences the course of the coupling reactions used to construct the biaryl bond.[1][2]
This resource provides field-proven insights into managing common side reactions and optimizing synthetic outcomes.
Section 1: Troubleshooting Guide for Common Synthetic Methods
The construction of the 1,1'-binaphthyl core, especially with bulky 8,8'-substituents, is often plagued by low yields and competing side reactions. This section addresses common issues encountered during Ullmann, Suzuki-Miyaura, and Oxidative Coupling reactions.
1.1 Ullmann Coupling
The classic copper-catalyzed coupling of aryl halides remains a workhorse for symmetrical binaphthyl synthesis.[3][4] However, its high-temperature requirements can lead to several complications.[4][5]
Problem Encountered
Probable Cause(s)
Suggested Solutions & Scientific Rationale
Low or No Product Formation
1. Inactive Copper Species: Copper powder/bronze can have an passivating oxide layer. Cu(I) salts can be oxidized if old or improperly stored.[6] 2. Insufficient Temperature: The reaction often requires high temperatures (>150 °C) to drive the oxidative addition.[5] 3. Poor Substrate Reactivity: Aryl chlorides are generally unreactive in classic Ullmann couplings; aryl bromides and iodides are preferred.[7]
1. Activate Copper: Before use, wash copper bronze with dilute HCl, water, ethanol, and ether to remove oxides. Use fresh, high-purity CuI or other Cu(I) salts.[5] 2. Optimize Solvent & Temperature: Use a high-boiling solvent like DMF, nitrobenzene, or pyridine.[5][8] Incrementally increase the temperature, but monitor for decomposition. 3. Ligand Assistance: Modern Ullmann protocols use ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) to solubilize the copper species and facilitate the catalytic cycle at lower temperatures.[6][9]
Significant Formation of Dehalogenated Naphthalene
Proto-dehalogenation: Trace water or other proton sources in the reaction mixture can react with the organocopper intermediate, leading to reduction instead of coupling.
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous, high-purity solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before and during the reaction.[9]
Formation of Polymeric Byproducts
Uncontrolled Coupling: At very high temperatures, intermolecular reactions can become significant, especially with highly activated substrates, leading to oligomers or insoluble tars.
Controlled Addition: Consider adding the aryl halide slowly to the heated copper/solvent mixture to maintain a low substrate concentration, favoring the intramolecular coupling pathway. Lower Temperature: Employ a ligand-assisted protocol that allows for lower reaction temperatures.[7]
1.2 Suzuki-Miyaura Coupling
This versatile palladium-catalyzed reaction is highly effective for unsymmetrical biaryl synthesis but is sensitive to the extreme steric hindrance imposed by 8,8'-substituents.[10][11]
Problem Encountered
Probable Cause(s)
Suggested Solutions & Scientific Rationale
Low Yield, Stalled Reaction
1. Steric Hindrance: The bulky 8,8'-substituents impede the transmetalation and/or reductive elimination steps of the catalytic cycle.[12] 2. Protodeboronation: The boronic acid/ester is cleaved by trace water or base before it can transmetalate to the palladium center.[10]
1. Select a Bulky, Electron-Rich Ligand: Use specialized phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[12][13][14] These ligands form monoligated, highly active Pd(0) species that are sterically accommodating and promote the difficult reductive elimination step. 2. Use a Non-Aqueous Base System: Switch from aqueous bases (like Na₂CO₃) to anhydrous bases like K₃PO₄, Cs₂CO₃, or t-BuOK.[15] Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.
Significant Homo-Coupling of Boronic Acid
Oxidative Homo-coupling: The presence of oxygen or Pd(II) species can catalyze the coupling of two boronic acid molecules, a major side reaction.[16]
Rigorous Degassing: Thoroughly degas the solvent and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with Argon for an extended period). Ensure the reaction is maintained under a strict inert atmosphere. Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the presence of oxidative Pd(II) species at the start of the reaction.[10]
Formation of Phosphine Oxides / Catalyst Decomposition
Oxidation of Ligand: Electron-rich phosphine ligands are susceptible to oxidation by trace oxygen, leading to catalyst deactivation.
Inert Atmosphere: As above, maintaining a scrupulously inert atmosphere is critical for catalyst longevity. Use Robust Ligands: Consider air-stable pre-catalysts or more robust ligand classes like NHCs that are less prone to oxidation.[13]
1.3 Oxidative Coupling
Primarily used for synthesizing 1,1'-bi-2-naphthols (BINOLs), this method relies on an oxidant (often Fe(III), Cu(II), or V(V)) to couple two naphthol units.[17][18][19]
Problem Encountered
Probable Cause(s)
Suggested Solutions & Scientific Rationale
Low Yield / Incomplete Conversion
1. Weak Oxidant: The chosen oxidant may not have a high enough reduction potential to efficiently oxidize the substituted naphthol to its radical cation intermediate. 2. Poor Solubility: The naphthol substrate or the binaphthol product may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[20]
1. Screen Oxidants: Test different metal salts like FeCl₃, CuCl₂, or V-based catalysts.[17][19] In some cases, a co-oxidant like O₂ (air) is required.[21] 2. Solvent Optimization: Screen a range of solvents to improve the solubility of all components. For some solid-state reactions, grinding the reactants together can be effective.[17]
Formation of Undesired Isomers (e.g., 1,6'-coupling)
Lack of Regiocontrol: The naphthoxy radical intermediate has multiple resonance structures, and coupling can occur at positions other than C1, especially if the 8-position is not substituted.
Use a Chiral Ligand/Catalyst: In asymmetric synthesis, chiral ligands (e.g., with Cu(II) or Fe(II)) create a structured environment that directs the coupling to the desired 1,1'-positions.[18][22] Bulky Substituents: The presence of 8,8'-substituents inherently directs the coupling to the 1,1'-positions due to steric hindrance, making this less of an issue for this specific topic.
Over-oxidation to Quinone-like Byproducts
Harsh Oxidizing Conditions: A strong oxidant or prolonged reaction time can lead to further oxidation of the desired binaphthol product.[23]
Monitor Reaction Progress: Carefully track the reaction using TLC or HPLC and quench it as soon as the starting material is consumed. Stoichiometric Control: Use a stoichiometric amount of the oxidant rather than a large excess. For catalytic systems, ensure the reaction is not left running for an unnecessarily long time.
Section 2: Frequently Asked Questions (FAQs)
Q1: What causes racemization in my atropisomeric binaphthyl, and how can I prevent it?
A: Racemization is the process where an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers (a racemate). This occurs when the molecule gains enough energy to overcome the rotational energy barrier around the C1-C1' single bond.
Primary Cause: Heat. Many coupling reactions require high temperatures, which can be sufficient to cause atropisomerization, especially if the rotational barrier is not sufficiently high.[24] For example, unsubstituted BINOL begins to racemize significantly at temperatures above 190 °C.[24]
Catalytic Racemization: Trace metals or radical species can lower the rotational barrier. Mechanistic studies suggest that single-electron oxidation of the biaryl system generates a radical cation.[25][26] This delocalized radical species has a significantly lower barrier to rotation.[27][28]
Prevention Strategies:
Use Milder Reaction Conditions: Whenever possible, opt for modern catalytic systems that operate at lower temperatures.
Install Bulky 8,8'-Substituents: The primary reason for synthesizing 8,8'-disubstituted binaphthyls is that these groups act as "locks," dramatically increasing the rotational barrier and rendering the atropisomers stable to racemization even at elevated temperatures.[1][29]
Purification Method: Avoid purification techniques that require high heat, such as distillation, if your compound is thermally labile. Opt for recrystallization or chromatography at room temperature.
Q2: Homo-coupling is consuming my starting materials. How can I minimize it, particularly in a Suzuki cross-coupling?
A: Homo-coupling, or the self-coupling of one of the reaction partners, is a common and wasteful side reaction. In Suzuki couplings, the most prevalent form is the coupling of two boronic acid molecules to form a symmetrical biaryl.
Mechanism: This side reaction is often promoted by the presence of molecular oxygen and/or Pd(II) species.[16] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then participate in a catalytic cycle that couples the boronic acids.
Minimization Strategies:
Rigorous Degassing: This is the most critical step. Use at least three freeze-pump-thaw cycles for your solvent or bubble a stream of argon through the solvent for 30-60 minutes before adding the catalyst.
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process. Use glassware with proper seals (e.g., Suba-Seals).
Control Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes help ensure the cross-coupling pathway is favored over homo-coupling, but a large excess can lead to more homo-coupled byproduct.[10]
Choose the Right Catalyst System: Highly active catalysts that promote rapid cross-coupling can outcompete the slower homo-coupling pathway.
Q3: The steric hindrance from my 8,8'-substituents is severely lowering my yield. What is the mechanistic reason, and what is the best way to address it?
A: The 8,8'-substituents create a "steric wall" around the reaction center (the C1 and C1' positions). In a Suzuki coupling, this impacts the final and often rate-limiting step of the catalytic cycle: reductive elimination.
Mechanistic Bottleneck: For reductive elimination to occur, the two aryl groups (R¹ and R²) must be bound to the palladium center and be able to twist into a coplanar arrangement to form the new C-C bond. The bulky 8,8'-substituents physically clash, preventing the required conformational change and thus slowing down or inhibiting this crucial step.[12]
Solutions:
Ligand Choice is Critical: The solution lies almost entirely in using a ligand specifically designed for hindered substrates. Buchwald-type biaryl phosphine ligands (like XPhos, SPhos, RuPhos) are ideal.[12][14] Their bulkiness promotes the formation of a monoligated L-Pd(0) active species. This creates more space around the metal center for the hindered substrates to coordinate and subsequently undergo reductive elimination.
Higher Temperatures: While racemization is a concern, carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for reductive elimination.
Stronger Base: A stronger, non-nucleophilic base like t-BuOK can sometimes accelerate the overall catalytic cycle.[15]
Troubleshooting Workflow for Low Yield in 8,8'-Disubstituted Binaphthyl Synthesis via Suzuki Coupling
The following diagram outlines a logical decision-making process for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction for this specific class of compounds.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
General Protocol: Ullmann Homocoupling for a Symmetrical 8,8'-Disubstituted Binaphthyl
This protocol provides a starting point for the synthesis of a symmetrical binaphthyl from an 8-substituted-1-halonaphthalene.[8][29] Optimization is critical.
Reagent Preparation & Activation:
In a flask, suspend copper bronze (4.0 eq.) in 1M HCl. Stir for 15 minutes.
Filter the copper and wash sequentially with deionized water until the filtrate is neutral, then with ethanol, and finally with diethyl ether.
Dry the activated copper under high vacuum for at least 4 hours.
Reaction Setup:
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the activated copper bronze (4.0 eq.) and anhydrous DMF.
Heat the suspension to 160 °C under a steady flow of nitrogen.
In a separate flask, dissolve the 8-substituted-1-iodonaphthalene (1.0 eq.) in a minimum amount of anhydrous DMF.
Reaction Execution:
Add the solution of the aryl iodide dropwise to the heated copper suspension over 2-3 hours using a syringe pump. Causality: Slow addition maintains a low concentration of the aryl halide, minimizing side reactions.
After the addition is complete, maintain the reaction at 160 °C and monitor its progress by TLC or GC-MS. The reaction may require 12-48 hours.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
Combine the organic filtrates and wash with aqueous ammonia solution to remove residual copper salts, followed by a brine wash.[8]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the desired 8,8'-disubstituted-1,1'-binaphthyl.
References
Tavana, M., Montazeri, N., & Imanzadeh, G. (2011). Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects. Asian Journal of Chemistry, 23(7), 3097-3100. [Link]
Martin, R., & Moody, C. J. (2003). Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A. Organic & Biomolecular Chemistry, 1(13), 2207-2215. [Link]
Bao, F., et al. (2020). Thermal racemization of biaryl atropisomers. Chirality, 32(5), 653-661. [Link]
Wang, Z., et al. (2024). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au, 4(1), 185-193. [Link]
Tan, J. S. J., & Paton, R. S. (2019). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(3), 855-863. [Link]
Wang, Z., et al. (2024). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. PMC, 10(1). [Link]
Qian, D., et al. (2015). Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. Journal of the American Chemical Society, 137(46), 14811-14816. [Link]
Tan, J. S. J., & Paton, R. S. (2019). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(3), 855-863. [Link]
Kumar, K. A., et al. (2021). Oxidative Coupling of 2-Naphthols and 1-Naphthylamines Using I2/O2 Reagent. The Journal of Organic Chemistry, 86(2), 1699-1708. [Link]
Sasai, H., et al. (2010). An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes. Chemical Communications, 46(42), 8049-8051. [Link]
Yang, Y., et al. (2021). Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. Chemical Science, 12(35), 11849-11855. [Link]
Takeda, T., et al. (2008). Asymmetric Aerobic Oxidative Coupling of 2-Naphthol Derivatives Catalyzed by Photo-Activated Chiral (NO)Ru(II)-Salen Complex. Chemistry Letters, 37(11), 1130-1131. [Link]
Li, Z., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 25(11), 2588. [Link]
Various Authors. (n.d.). Catalytic atroposelective synthesis. ResearchGate. [Link]
Kolotuchin, S. V., & Meyers, A. I. (1999). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. The Journal of Organic Chemistry, 64(21), 7921-7926. [Link]
Various Authors. (2025). Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. MDPI. [Link]
Various Authors. (2024). Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. Organic Letters. [Link]
Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162-1163. [Link]
Nakao, R., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4591-4596. [Link]
Reddit User Discussion. (2023). Troubleshooting Ullmann Coupling. r/Chempros. [Link]
Kolotuchin, S. V., & Meyers, A. I. (2016). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. ACS Figshare. [Link]
Hien, N., et al. (2024). SYNTHESIS AND STRUCTURES OF SOME BINAPHTHYL DERIVATIVES VIA SUZUKI CROSS COUPLING REACTION. VNU Journal of Science: Natural Sciences and Technology, 40(1). [Link]
Hien, N., et al. (2024). SYNTHESIS AND STRUCTURES OF SOME BINAPHTHYL DERIVATIVES VIA SUZUKI CROSS COUPLING REACTION. ResearchGate. [Link]
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162-3. [Link]
Chen, Z., et al. (2023). Asymmetric Oxidative Coupling of 2-Naphthols Catalyzed by Chiral Copper–Amino Acid-Derived Ligand Complexes. The Journal of Organic Chemistry, 88(22), 15891-15901. [Link]
Li, T., et al. (1995). A Novel Two-Phase Oxidative Coupling of 2-Naphthols Suspended in Aqueous Fe3+ Solutions. Synthetic Communications, 25(11), 1747-1753. [Link]
Wong, Y.-L., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14, 2939-2944. [Link]
Various Authors. (n.d.). Results of oxidative coupling of 2-naphthol to BINOL by some recently reported Fe catalysts. ResearchGate. [Link]
Gladiali, S., et al. (2002). 2,8'-disubstituted-1,1'-binaphthyls: a new pattern in chiral ligands. Chemistry, 8(20), 4633-48. [Link]
Wang, J., et al. (2014). Synthesis of 3-Mono-Substituted Binaphthyl-Based Secondary Amine Catalysts via Monobromination of an Axially Chiral Dicarboxylic Acid Derivative. The Journal of Organic Chemistry, 79(9), 4125-4133. [Link]
Sasai, H., et al. (n.d.). SiO2-Supported Chiral V Catalysts for Asymmetric Oxidative Coupling of 2-Naphthol. KEK. [Link]
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
Technical Support Center: Purification of 1,1'-Binaphthalene, 8,8'-dimethyl-
Welcome to the technical support center for the purification of 1,1'-Binaphthalene, 8,8'-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 1,1'-Binaphthalene, 8,8'-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this axially chiral compound. My aim is to equip you with the expertise and practical insights needed to overcome common challenges in your experimental work.
The unique stereochemistry of 1,1'-Binaphthalene, 8,8'-dimethyl-, arising from hindered rotation around the C1-C1' bond (atropisomerism), presents a distinct set of purification challenges. The presence of peri-positioned methyl groups at the 8 and 8' positions significantly influences its topology and can create a unique microenvironment, which is advantageous for applications in asymmetric catalysis but complicates purification.[1] This guide will walk you through troubleshooting common issues, from removing synthetic byproducts to resolving atropisomers.
Section 1: Troubleshooting Impurity Removal After Synthesis
The synthesis of 1,1'-Binaphthalene, 8,8'-dimethyl-, often achieved through methods like Ullman coupling, can result in a mixture of the desired product, unreacted starting materials, and various byproducts.[2][3] Effective removal of these impurities is the first critical step in obtaining a high-purity product.
FAQ: Common Impurities and Their Removal
Question 1: I've synthesized 1,1'-Binaphthalene, 8,8'-dimethyl- via Ullman coupling of a substituted naphthalene, but my crude product is a complex mixture. What are the likely impurities, and how can I remove them?
Answer:
When synthesizing 1,1'-Binaphthalene, 8,8'-dimethyl- through Ullman coupling, several impurities are commonly encountered. These can include:
Unreacted Starting Material: The precursor naphthalene derivative may remain if the reaction has not gone to completion.
Homocoupled Byproducts: If your synthesis involves coupling of two different naphthalene derivatives, you may have homocoupled side products.
Debrominated/Dehalogenated Byproducts: A common side reaction in Ullman coupling is the reductive dehalogenation of the starting material.[3]
Residual Copper Catalyst: The copper bronze or copper salts used in the coupling reaction can be difficult to remove completely.
Troubleshooting Workflow for Impurity Removal:
Caption: A general workflow for the purification of 1,1'-Binaphthalene, 8,8'-dimethyl- after synthesis.
Step-by-Step Protocol for Initial Purification:
Aqueous Workup: After the reaction, quench the mixture and perform an aqueous workup. Washing with a saturated solution of ammonium chloride or a dilute solution of ethylenediaminetetraacetic acid (EDTA) can help chelate and remove residual copper salts.
Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane (CH2Cl2) or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
Column Chromatography: This is often the most effective method for separating the desired product from organic impurities.[1][3] A typical approach involves using a silica gel column with a non-polar/polar solvent system.
Data Presentation: Recommended Solvents for Chromatography
Solvent System
Polarity
Typical Application
Hexanes/Ethyl Acetate
Low to Medium
Good for separating compounds with moderate polarity differences.
Can provide different selectivity for aromatic compounds.
Question 2: My column chromatography is not giving a clean separation. The product co-elutes with an impurity. What can I do?
Answer:
Co-elution during column chromatography is a common challenge, especially when dealing with structurally similar impurities. Here are some strategies to improve your separation:
Optimize the Solvent System:
Gradient Elution: Start with a very non-polar solvent system (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can help to better resolve compounds with similar Rf values.
Try a Different Solvent System: If a hexanes/ethyl acetate system is not working, switch to a different solvent combination like hexanes/dichloromethane or toluene/hexanes. The change in solvent can alter the interactions with the silica gel and improve separation.
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller quantities, preparative TLC can offer higher resolution than column chromatography.[3]
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a powerful tool. A reverse-phase method using acetonitrile and water is often a good starting point.[4]
Section 2: Strategies for Atropisomer Resolution
Due to the high rotational barrier imposed by the 8,8'-dimethyl groups, 1,1'-Binaphthalene, 8,8'-dimethyl- exists as a stable pair of enantiomers (atropisomers).[1][2] Separating these enantiomers is crucial for applications in asymmetric synthesis.
FAQ: Resolving Atropisomers
Question 3: I have synthesized the racemic mixture of 1,1'-Binaphthalene, 8,8'-dimethyl-. How can I resolve the enantiomers?
Answer:
The resolution of enantiomers of binaphthyl compounds typically involves one of two main strategies:
Diastereomeric Salt Formation: If your molecule has acidic or basic functional groups, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. While 1,1'-Binaphthalene, 8,8'-dimethyl- itself lacks these groups, derivatives of it can be resolved this way.
Chiral Chromatography: This is a direct method for separating enantiomers.
Chiral HPLC: This is the most common and effective method. You will need a chiral stationary phase (CSP) column. The choice of the CSP and the mobile phase is critical for achieving good separation.
Supercritical Fluid Chromatography (SFC): This technique can also be used with chiral columns and often provides faster separations than HPLC.
Experimental Protocol: Chiral Resolution via Diastereomer Formation (Illustrative Example with a Dicarboxylic Acid Derivative)
For a related compound, [1,1'-Binaphthalene]-8,8'-dicarboxylic acid, resolution can be achieved by forming diastereomeric salts with a chiral amine like brucine or strychnine.
Salt Formation: Dissolve the racemic binaphthyl dicarboxylic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of the chiral amine.
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize out.
Isolation and Liberation of the Enantiomer: Filter the crystals and wash them with a small amount of cold solvent. Then, treat the isolated salt with an acid (e.g., HCl) to liberate the enantiopure binaphthyl dicarboxylic acid.
Analysis: Analyze the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.
Question 4: How do I choose the right chiral column for HPLC separation?
Answer:
The selection of a chiral column is often empirical. However, based on the structure of 1,1'-Binaphthalene, 8,8'-dimethyl-, columns with the following types of chiral stationary phases are good starting points:
Polysaccharide-based CSPs: Columns like Chiralcel OD (cellulose-based) or Chiralpak AD (amylose-based) are often effective for separating aromatic atropisomers.
Pirkle-type CSPs: These columns rely on π-π interactions and are also suitable for aromatic compounds.
Data Presentation: Common Chiral Stationary Phases for Binaphthyl Separation
Chiral Stationary Phase
Typical Mobile Phase
Separation Principle
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane/Isopropanol
Chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions.
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane/Isopropanol
Similar to cellulose-based phases but can offer different selectivity.
(R,R)-Whelk-O 1
Hexane/Ethanol
π-acceptor/π-donor interactions.
Section 3: Optimizing Crystallization
Crystallization is a powerful purification technique that can also be used for enantiomeric resolution in some cases (preferential crystallization).
FAQ: Crystallization Troubleshooting
Question 5: I am having trouble crystallizing my 1,1'-Binaphthalene, 8,8'-dimethyl-. It either oils out or remains in solution. What should I do?
Answer:
Crystallization is often a matter of finding the right solvent system and conditions. Here are some tips:
Solvent Screening:
Single Solvent: Try dissolving your compound in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) at an elevated temperature and then slowly cooling it.
Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) until the solution becomes slightly turbid. Then, allow the solution to stand.
Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.
Slow Evaporation: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
Crystallization Workflow:
Caption: A decision-making workflow for troubleshooting crystallization issues.
References
Kolotuchin, S. V., & Meyers, A. I. (1999). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. The Journal of Organic Chemistry, 64(22), 8344-8350. [Link]
Pu, L. (2001). Atropisomerism of the C-1-C'-1 axis of 2,2',8,8'-unsubstituted 1,1'-binaphthyl derivatives. The Journal of Organic Chemistry, 66(15), 5042-5047. [Link]
SIELC Technologies. (2018, May 16). [1,1'-Binaphthalene]-8,8'-dicarboxylic acid. [Link]
Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14, 1853-1858. [Link]
Kolotuchin, S. V., & Meyers, A. I. (1999). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl [Data set]. ACS Publications. [Link]
effect of solvent on the performance of 8,8'-dimethyl-1,1'-binaphthalene ligands
Technical Support Center: Solvent Optimization for 8,8'-Dimethyl-1,1'-Binaphthalene Ligands Overview Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Solvent Optimization for 8,8'-Dimethyl-1,1'-Binaphthalene Ligands
Overview
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 8,8'-dimethyl-1,1'-binaphthalene-derived chiral ligands (e.g., 8,8'-dimethyl BINAP, 8,8'-dimethyl BINOL). Due to the extreme steric bulk at the 8,8' bay region, these ligands exhibit unique dihedral locking, making their catalytic performance hyper-sensitive to solvent coordination.
Part 1: FAQs on Mechanism and Causality
Q1: Why do 8,8'-dimethyl-1,1'-binaphthalene ligands show such high solvent sensitivity compared to standard BINAP?A1: The causality lies in the steric geometry of the bay region. The methyl groups at the 8 and 8' positions project directly toward each other, creating a severe steric clash. This forces the dihedral angle of the binaphthyl backbone to widen and locks it rigidly, which significantly increases the racemization barrier and configurational stability of the molecule[1]. While this rigid "chiral pocket" is excellent for enforcing high enantioselectivity, it lacks the conformational flexibility of standard BINAP[2]. Consequently, if a coordinating solvent (like THF or MeCN) binds to the transition metal center, the rigid ligand cannot easily distort to accommodate it. This leads to disrupted substrate binding and a drastic drop in enantiomeric excess (ee).
Q2: How does solvent polarity dictate the enantiomeric excess (ee) in transition-metal catalysis using these ligands?A2: Polarity dictates the stabilization of charged intermediates within the catalytic cycle. In non-polar, non-coordinating solvents (e.g., Toluene, DCM), the tight ion-pair is maintained. The rigid 8,8'-dimethyl chiral pocket forces the substrate into a highly specific orientation, maximizing ee. Highly polar or coordinating solvents separate the ion pair and compete for metal coordination sites, effectively "diluting" the steric influence of the ligand and lowering the ee[3].
Part 2: Troubleshooting Guide: Common Experimental Issues & Solutions
Issue 1: Drastic drop in enantioselectivity (ee) when switching from DCM to THF or Methanol.
Root Cause: THF and Methanol are coordinating solvents. They occupy open coordination sites on the transition metal (e.g., Pd, Ru, Rh), altering the geometry of the active catalytic species. Because the 8,8'-dimethyl ligand cannot flex to accommodate this extra bulk, the substrate is pushed out of the optimal chiral pocket.
Solution: Switch to non-coordinating halogenated solvents (DCM, DCE) or aromatic hydrocarbons (Toluene, Xylene).
Issue 2: Poor catalyst turnover or precipitation in non-polar solvents (e.g., Toluene).
Root Cause: The 8,8'-dimethyl substitution increases the lipophilicity of the ligand, but the rigid, locked planar faces of the naphthyl rings can lead to severe π-π stacking and aggregation. This reduces the solubility of the active catalyst complex in purely aliphatic or some aromatic solvents.
Solution: Introduce a slightly polar, non-coordinating co-solvent like DCM (10-20% v/v) to disrupt aggregation without compromising the integrity of the chiral pocket.
Part 3: Data Presentation
Table 1: Impact of Solvent Selection on 8,8'-Dimethyl-Binaphthyl Catalytic Systems
Solvent
Dielectric Constant (ε)
Coordination Ability
Effect on Catalyst Geometry
Expected ee Trend
Dichloromethane (DCM)
8.93
Very Low
Preserves rigid chiral pocket
High (>90%)
Toluene
2.38
Very Low
Preserves pocket; risk of aggregation
High (>90%)
Tetrahydrofuran (THF)
7.52
High
Competes for metal coordination
Low (<50%)
Methanol (MeOH)
32.7
High
Disrupts ion-pairing and coordinates
Very Low (<30%)
Toluene/DCM (9:1)
~3.0
Very Low
Optimal solubility and pocket preservation
Highest (>95%)
Part 4: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Solvent Screening and Optimization Workflow for 8,8'-Dimethyl-Binaphthyl Catalysis
This self-validating protocol ensures that any drop in performance is isolated to the solvent effect rather than catalyst degradation.
Step 1: Baseline Establishment (Internal Control)
Set up a standard catalytic reaction (e.g., asymmetric hydrogenation of methyl acetamidoacrylate) using Dichloromethane (DCM) as the solvent at 0.1 M substrate concentration.
Causality: DCM acts as the non-coordinating baseline to validate the maximum ee achievable by your specific 8,8'-dimethyl ligand batch.
Step 2: Polarity vs. Coordination Screening
Run parallel reactions in Toluene (non-coordinating, low polarity) and THF (coordinating, moderate polarity)[3].
Analyze via chiral HPLC. If Toluene yields high ee but low conversion, proceed to Step 3. If THF yields high conversion but low ee, coordination is strictly prohibited for your substrate.
Step 3: Solubility Optimization (Mixed Solvents)
If Toluene showed low conversion due to catalyst precipitation, prepare a mixed solvent system of Toluene/DCM (9:1 v/v).
Causality: The 10% DCM disrupts π-π stacking of the rigid binaphthyl backbones, solubilizing the catalyst without introducing coordinating molecules that ruin the chiral pocket.
Step 4: Temperature Tuning
Once the optimal non-coordinating solvent is found, lower the reaction temperature by 10°C increments. The rigid 8,8'-dimethyl pocket benefits exponentially from lower temperatures compared to flexible standard BINAP.
Part 5: Visualizations
Mechanistic link between 8,8'-steric bulk, solvent coordination, and catalytic enantioselectivity.
Troubleshooting workflow for resolving solvent-induced performance drops in catalysis.
References
[1]Title: Synthesis and optical properties of chiral dinaphthofuran possessing two methyl groups in the bay region
Source: Chemistry Letters | Oxford Academic
URL:
[2]Title: Resolution, Enantiomerization Kinetics, and Chiroptical Properties of 7,7'-Dihydroxy-8,8'-biquinolyl
Source: The Journal of Organic Chemistry | ACS Publications
URL:
Technical Support Center: Strategies to Improve the Atropisomeric Stability of Binaphthyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhance...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of atropisomeric stability in binaphthyl derivatives. The content is structured to address specific experimental challenges and explain the underlying scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid foundation for troubleshooting more complex issues.
Q1: What is atropisomerism and why is it important for binaphthyl derivatives?
Answer: Atropisomerism is a type of axial chirality that arises from hindered rotation (high rotational barrier) around a single bond, typically the C1-C1' bond in binaphthyl systems. This restriction creates stereoisomers that are non-superimposable mirror images (enantiomers) but can be interconverted by rotation, not by breaking and making bonds.[1]
The importance of atropisomerism is paramount in fields like asymmetric catalysis and medicinal chemistry.[1][2] For instance, the well-known ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) owes its success to its stable, chiral C2-symmetric scaffold which effectively transfers chirality in catalytic reactions.[2] In drug development, different atropisomers of a molecule often exhibit markedly different biological activities, potencies, and toxicities.[1][3] Therefore, ensuring high atropisomeric stability (i.e., a slow rate of racemization) is crucial for developing single-enantiomer catalysts and therapeutics.
Q2: How is atropisomeric stability quantified?
Answer: Atropisomeric stability is quantified by the Gibbs free energy of activation for rotation (ΔG‡), also known as the rotational barrier. This value determines the rate of interconversion between atropisomers. A higher ΔG‡ corresponds to greater stability and a slower rate of racemization.
Based on their half-life of racemization (t1/2) at a given temperature (e.g., 37 °C), atropisomers are often categorized into three classes:[4][5]
Class 1: Low rotational barrier (ΔG‡ < 20 kcal/mol), rapidly interconverting (t1/2 < 10 s). These are often treated as a single, achiral compound in practice.[1][5]
Class 2: Intermediate barrier (20 < ΔG‡ < 28 kcal/mol), racemize on a timescale of minutes to hours. These can be problematic in drug discovery as their stereochemical integrity is not guaranteed under physiological conditions.[1]
Class 3: High rotational barrier (ΔG‡ > 29 kcal/mol), configurationally stable for extended periods (t1/2 > 4.5 years).[4][5] These are suitable for development as single-isomer drugs or stable chiral ligands.[1]
Q3: What is the primary factor that governs the rotational barrier in binaphthyls?
Answer: The primary factor governing the rotational barrier is steric hindrance . The transition state for rotation requires the ortho-substituents on the two naphthyl rings to pass by each other. The steric repulsion between these groups is the main contributor to the energy of this transition state.[6][7]
Computational studies have confirmed that the size of the substituents at the 2,2' and 8,8' positions is the dominant factor.[6][7][8] Electronic effects from substituents (electron-donating vs. electron-withdrawing) and solvent effects have been shown to have a minimal impact on the rotational barrier.[6][7]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical advice for common experimental challenges in a question-and-answer format.
Problem 1: My new binaphthyl derivative racemizes at room temperature or during purification. How can I increase its stability?
Answer: Increase Steric Bulk at Ortho Positions
The most effective and direct strategy to prevent premature racemization is to increase the steric bulk of the substituents at the ortho positions (2,2' and 8,8') of the binaphthyl core.
Causality: The racemization process proceeds through a transition state where the two naphthyl rings are roughly coplanar. In this conformation, the ortho-substituents experience significant van der Waals repulsion. By introducing larger groups, you increase the energy of this transition state, thereby raising the rotational barrier (ΔG‡) and slowing the rate of racemization.[6][7]
Practical Strategies:
Modify 2,2' Substituents: This is the most common approach. Replacing smaller groups like hydroxyl (-OH) or methoxy (-OCH3) with bulkier groups like diphenylphosphino (-PPh2), as seen in BINAP, or even larger silyl ethers (e.g., -OSi(t-Bu)Ph2) can dramatically increase stability.
Introduce 8,8' Substituents: Adding substituents at the 8 and 8' positions provides an additional steric blockade. Even relatively small groups like methyl (-CH3) at these positions can lead to binaphthyls that are exceptionally stable to atropisomerization, often not racemizing even at temperatures above 200 °C.[8][9][10]
Diagram: Steric Hindrance Model for Atropisomeric Stability
The following diagram illustrates how bulky ortho-substituents (represented by 'R') sterically clash in the planar transition state, thus increasing the energy barrier to rotation.
Comparative Study of 8,8'-Substituted Binaphthyl Ligands in Asymmetric Catalysis
As a Senior Application Scientist, I evaluate ligand architectures not just by their benchmark enantiomeric excess (ee%), but by the rational design of their stereochemical environments. While classic 2,2'-coordinated bi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I evaluate ligand architectures not just by their benchmark enantiomeric excess (ee%), but by the rational design of their stereochemical environments. While classic 2,2'-coordinated binaphthyl ligands (such as BINAP and BINOL) have dominated asymmetric catalysis for decades, they occasionally fall short in highly demanding transformations that require a deeper, more restricted chiral pocket.
This guide provides an in-depth comparative analysis of 8,8'-substituted binaphthyl ligands —a paradigm-shifting class of catalysts where the coordination sites or steric blocking groups are moved to the peri-positions. By understanding the causality behind these structural changes, drug development professionals and synthetic chemists can better select the optimal ligand topology for complex asymmetric workflows.
Mechanistic Causality: The 8,8'-Peri Effect
To understand why 8,8'-ligands outperform classic structures in specific reactions, we must examine the geometry of the 1,1'-biaryl linkage.
In a standard binaphthyl system, the 2,2'-positions are beta to the biaryl axis, whereas the 8,8'-positions are alpha (peri). Substituting the 8,8'-positions forces a severe steric interaction with the opposing naphthyl ring. This has two profound mechanistic consequences:
Locked Dihedral Angle: Functional groups at the 8,8'-positions drastically increase the rotational barrier, preventing atropisomerization even at elevated temperatures[1].
Deep Chiral Pocket: When coordination sites (e.g., phosphines or oxazolines) are placed at the 8,8'-positions and steric blocking groups (e.g., methyls) are placed at the 2,2'-positions, the metal center is buried within the naphthyl framework. This fundamentally alters the bite angle and forces incoming substrates to navigate a highly restricted, stereodirecting environment[2].
Mechanistic pathway of 8,8'-substitution effects on binaphthyl catalysis.
Comparative Analysis of Key 8,8'-Ligand Topologies
A. The "Inverted BINOL": 8,8'-Diol and 8,8'-Bisoxazoline
By placing methyl groups at the 2,2'-positions and hydroxyl or oxazoline groups at the 8,8'-positions, chemists have created an "inverted" binaphthyl scaffold. The 2,2'-dimethyl groups block rotation, ensuring the molecule is stable to atropisomerization. The 8,8'-bisoxazoline derivative, when complexed with Cu(I), creates a highly effective catalyst for the enantioselective cyclopropanation of styrene[2].
B. 8,8'-BINAP Derivatives
Recently, the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) was achieved. In this architecture, the diphenylphosphane groups are located at the 8,8'-positions. X-ray structural analysis confirms that this creates a unique chiral microenvironment. Furthermore, these ligands exhibit Aggregation-Induced Polarization (AIP) in polar solvent systems, indicating immense potential for chiral aggregate-based asymmetric synthesis[1].
C. 2,8'-Disubstituted Ligands (MOP/NOBIN Analogs)
Breaking the
C2
symmetry entirely, 2,8'-disubstituted binaphthyls serve as positional isomers to classic MOP and NOBIN ligands. These configurationally stable ligands have proven highly effective as chiral phase-transfer catalysts, achieving up to 92% ee in the Michael addition of glycine-derived enolates to methyl acrylate[3].
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and application of 8,8'-ligands, explicitly stating the causality behind critical experimental choices.
Protocol 1: Synthesis & Resolution of 8,8'-BINAP Analogs[1]
Experimental workflow for the synthesis and validation of 8,8'-ligands.
Precursor Preparation: Perform partial methylation of naphthalene-2,7-diol.
Causality: Desymmetrizing the diol allows for selective functionalization at the 8-position later in the sequence.
Ullmann Coupling: Subject the functionalized 8-bromo-naphthalene derivative to Cu-mediated homocoupling at elevated temperatures.
Causality: This forms the critical 1,1'-biaryl axis, yielding a racemic mixture of the highly sterically hindered binaphthyl core.
Chiral Resolution: React the racemic mixture with (-)-(1S)-menthyl chloroformate. Separate the resulting diastereomers via fractional crystallization.
Causality: Resolving the scaffold before installing the sensitive phosphine groups prevents the oxidation of phosphorus that often occurs during late-stage chromatographic resolutions.
Phosphination: Cleave the chiral auxiliary and install the diphenylphosphane groups at the 8,8'-positions via cross-coupling.
Protocol 2: Cu-Catalyzed Asymmetric Cyclopropanation using 8,8'-Bisoxazoline[2]
Catalyst Generation: In a flame-dried Schlenk flask under argon, combine 5.0 mol% of the enantiopure 8,8'-bisoxazoline ligand with 4.5 mol% CuOTf in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature.
Causality: The slight excess of ligand ensures all copper is bound, preventing background racemic reactions catalyzed by unligated Lewis acidic copper.
Substrate Addition: Add 1.0 equivalent of styrene to the active catalyst solution and adjust the temperature to 0 °C.
Carbene Precursor Addition: Dissolve 1.2 equivalents of ethyl diazoacetate (EDA) in DCM. Add this solution to the reaction mixture strictly via a syringe pump over 4–6 hours.
Causality: EDA decomposes to form a highly reactive copper-carbene intermediate. Slow addition keeps the steady-state concentration of EDA extremely low, preventing the bimolecular dimerization of the carbene (which forms diethyl maleate/fumarate byproducts) and driving the intermolecular reaction with styrene.
Workup & Analysis: Filter the mixture through a short silica plug to remove the copper catalyst. Determine the diastereomeric ratio (cis/trans) via GC and the enantiomeric excess via chiral HPLC.
References
Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives
Source: RSC Advances
URL:[Link]
Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
2,8′-Disubstituted-1,1′-Binaphthyls: A New Pattern in Chiral Ligands
Source: Chemistry - A European Journal
URL:[Link]
A Comparative Guide to the Catalytic Activity of 8,8'-Dimethyl-1,1'-Binaphthalene Derivatives
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and efficiency in chemical transformations. The 1,1'-binaphthyl (BINOL and BINAP) framewor...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and efficiency in chemical transformations. The 1,1'-binaphthyl (BINOL and BINAP) framework has long been a cornerstone in the development of privileged ligands, owing to its C2-symmetry, conformational rigidity, and tunable electronic and steric properties. While modifications at the 2,2', 3,3', and other positions are well-documented, the influence of substituents at the 8,8'-positions remains a less explored yet potentially transformative frontier. This guide provides a comprehensive benchmark of the catalytic activity of 8,8'-dimethyl-1,1'-binaphthalene derivatives, offering a blend of synthetic protocols, comparative performance data, and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Introduction of 8,8'-Dimethyl Groups: Rationale and Synthesis
The introduction of methyl groups at the 8 and 8' positions of the 1,1'-binaphthyl scaffold is a deliberate design choice aimed at significantly altering the catalyst's chiral environment.[1][2] These peri-positioned substituents are expected to exert a profound steric influence, potentially leading to a wider dihedral angle between the two naphthalene rings. This, in turn, can create a more defined and restricted chiral pocket around the metal center, enhancing facial discrimination of the substrate and leading to higher enantioselectivities.[2]
Synthesis of Key 8,8'-Dimethyl-1,1'-Binaphthalene Precursors and Ligands
The synthesis of these sterically hindered binaphthyls requires a robust synthetic strategy, often involving an Ullmann coupling as a key step to construct the binaphthyl core.[3]
Experimental Protocol: Synthesis of 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol
This protocol is adapted from the work of Kolotuchin and Meyers.[3]
Bromination of 2-methyl-1-naphthonitrile: To a solution of 2-methyl-1-naphthonitrile in a mixture of acetic acid and trifluoroacetic acid, add N-bromosuccinimide (NBS) and a catalytic amount of sulfuric acid. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
Reduction to Aldehyde: Reduce the resulting bromo-nitrile with diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like dichloromethane at low temperature (-78 °C) to yield the corresponding aldehyde.
Baeyer-Villiger Oxidation: Treat the aldehyde with an excess of meta-chloroperoxybenzoic acid (m-CPBA) to afford the formate ester, which can be hydrolyzed in situ or during aqueous workup to the naphthol.
Ullmann Coupling: Subject the functionalized naphthalene bromide to an Ullmann coupling reaction using activated copper bronze in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures. This crucial step forms the C-C bond between the two naphthalene rings.
Demethylation: If a methoxy group was used as a protecting group for the hydroxyl functionality, deprotect it using a reagent like boron tribromide (BBr3) to yield the final 2,2'-dimethyl-1,1'-binaphthalene-8,8'-diol.
Caption: Synthetic workflow for 2,2'-dimethyl-1,1'-binaphthalene-8,8'-diol.
From this versatile diol, other important derivatives such as bis(oxazolyl) and bis(diphenylphosphino) ligands can be synthesized.[1][3]
Benchmarking in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its performance in catalytic reactions. Here, we benchmark the catalytic activity of 8,8'-dimethyl-1,1'-binaphthalene derivatives against established alternatives.
Asymmetric Cyclopropanation
The copper-catalyzed asymmetric cyclopropanation of olefins is a fundamental C-C bond-forming reaction. The performance of a chiral ligand is critical in controlling the diastereoselectivity and enantioselectivity of the cyclopropane product.
A study by Kolotuchin and Meyers provides preliminary data for the use of (a-R,S,S)-2,2'-dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl (a derivative of the 8,8'-dimethyl-binaphthyl scaffold) in the cyclopropanation of styrene with ethyl diazoacetate, catalyzed by CuOTf.[3] While the enantioselectivity was reported as "moderate," this initial result provides a valuable data point.[3]
Table 1: Performance in Asymmetric Cyclopropanation of Styrene
Note: Direct comparison is challenging due to variations in reaction conditions. The data for alternative catalysts are provided as benchmarks for state-of-the-art performance in this reaction.
The moderate performance of the 8,8'-dimethyl derivative in this specific instance suggests that while the increased steric bulk influences the chiral environment, further optimization of the ligand structure and reaction conditions is necessary to compete with leading catalyst systems.
Caption: Generalized catalytic cycle for copper-catalyzed cyclopropanation.
Potential Applications in Other Asymmetric Transformations
While experimental data is limited, the structural features of 8,8'-dimethyl-1,1'-binaphthalene derivatives, particularly the bis(diphenylphosphino) variant, suggest their potential in other key asymmetric reactions.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds.[7] Chiral diphosphine ligands, such as BINAP, are benchmarks in this field.[8] The increased steric bulk of an 8,8'-dimethyl-BINAP derivative could potentially enhance enantioselectivity in the hydrogenation of challenging substrates.
Table 2: Benchmark Performance of Chiral Ligands in Asymmetric Hydrogenation of Ketones
The data in Table 2 illustrates the high bar set by existing ligands. Future work should focus on synthesizing the 8,8'-dimethyl-BINAP derivative and evaluating its performance in these benchmark reactions.
Asymmetric Suzuki-Miyaura Coupling
The construction of axially chiral biaryls via asymmetric Suzuki-Miyaura coupling is a powerful synthetic tool.[11] The performance of chiral monophosphine and diphosphine ligands is crucial for achieving high enantioselectivity.
Table 3: Benchmark Performance of Chiral Ligands in Asymmetric Suzuki-Miyaura Coupling
The unique steric profile of 8,8'-dimethyl-binaphthyl phosphine ligands could offer advantages in controlling the atropisomerism of the biaryl products.
Causality Behind Experimental Choices and Mechanistic Implications
The choice to investigate 8,8'-disubstituted binaphthyl derivatives is rooted in the hypothesis that steric hindrance at the peri-positions can enforce a more rigid and well-defined chiral environment.[1] This rigidity is crucial for effective chiral induction.[8] The methyl groups, while sterically demanding, are electronically neutral, allowing for the isolation of steric effects from electronic contributions.
The "moderate" results in the initial cyclopropanation study could be attributed to several factors. The increased steric bulk might hinder the approach of the substrate to the metal center, slowing down the reaction rate. Alternatively, the specific conformation adopted by the ligand-metal complex may not be optimal for the transition state of this particular reaction. Computational studies could provide valuable insights into the transition state geometries and help in the rational redesign of the ligand.
Conclusion and Future Outlook
The exploration of 8,8'-dimethyl-1,1'-binaphthalene derivatives as chiral ligands is in its early stages. The available data, though limited, suggests that these ligands possess unique steric properties that can influence the outcome of asymmetric catalytic reactions. The synthesis of these compounds has been established, providing a foundation for further investigation.
Future research should focus on:
Systematic Catalytic Screening: Evaluating the performance of the existing 8,8'-dimethyl derivatives in a broader range of asymmetric transformations, including hydrogenation, Suzuki-Miyaura coupling, and Diels-Alder reactions.
Ligand Optimization: Synthesizing a wider array of 8,8'-disubstituted derivatives with varying steric and electronic properties to fine-tune their catalytic activity.
Mechanistic Studies: Employing computational and experimental techniques to gain a deeper understanding of how the 8,8'-substituents influence the structure and reactivity of the catalyst-substrate complex.
By pursuing these avenues, the full potential of this intriguing class of sterically hindered binaphthyl ligands can be unlocked, potentially leading to the development of next-generation catalysts for asymmetric synthesis.
References
Di-9-phenanthrenyl-1,1'-Binaphthalene]-2,2'-diol | CAS 1058734-56-7. (2026, March 26). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
Gong, L., & Gong, M. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega. Retrieved from [Link]
Kolotuchin, S. V., & Meyers, A. I. (1999). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. The Journal of Organic Chemistry, 64(21), 7921–7924. Retrieved from [Link]
Kolotuchin, S. V., & Meyers, A. I. (n.d.). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. ACS Publications. Retrieved from [Link]
Kolotuchin, S. V., & Meyers, A. I. (n.d.). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. ACS Figshare. Retrieved from [Link]
Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(4), 2792–2795. Retrieved from [Link]
Šagud, I., Duda, L., Purgel, M., & Madarász, Á. (2022). Deracemization of Binaphthyl by Suzuki Diarylation: The Role of Electronic and Steric Effects. The Journal of Organic Chemistry, 87(14), 8970–8984. Retrieved from [Link]
Zhang, Y., & Xu, J. (2019). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate. Retrieved from [Link]
Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(4), 2792–2795. Retrieved from [Link]
Kolotuchin, S. V., & Meyers, A. I. (n.d.). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol and 2,2'-Dimethyl-8,8'-bis(4-tert-butyloxazolyl)-1,1'-binaphthyl. ACS Figshare. Retrieved from [Link]
Díaz-García, L. A., & Díaz-Díaz, D. (2015). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 17(15), 3790–3793. Retrieved from [Link]
Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026). Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. Retrieved from [Link]
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